
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione is a chemical compound that belongs to the class of triazoline derivatives This compound is characterized by the presence of a mercaptoethyl group and a thione functionality, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thione functionality can be reduced to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted triazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.
Wirkmechanismus
The mechanism of action of 3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The thione functionality can interact with metal ions, affecting various biochemical pathways. These interactions contribute to the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-1-propanol: Similar in having a mercapto group but differs in the absence of the triazoline ring.
2-Mercaptoethanol: Contains a mercapto group and is used as a reducing agent in biochemical applications.
3-Mercapto-1,2-propanediol: Similar in having a mercapto group but differs in the presence of additional hydroxyl groups.
Uniqueness
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione is unique due to the presence of both a mercaptoethyl group and a triazoline ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
25366-56-7 |
|---|---|
Molekularformel |
C4H7N3S2 |
Molekulargewicht |
161.3 g/mol |
IUPAC-Name |
5-(1-sulfanylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C4H7N3S2/c1-2(8)3-5-4(9)7-6-3/h2,8H,1H3,(H2,5,6,7,9) |
InChI-Schlüssel |
KURVESZWJPJSFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=S)NN1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



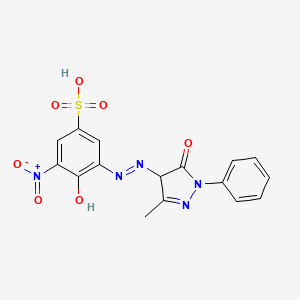
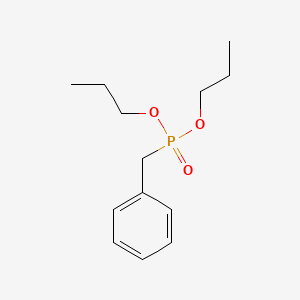

![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)


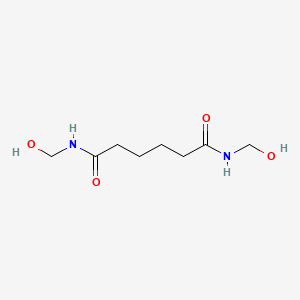

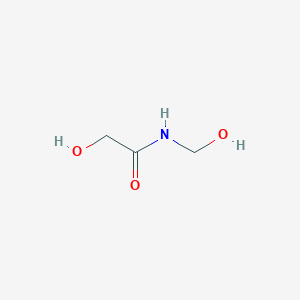
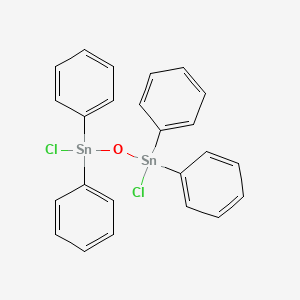

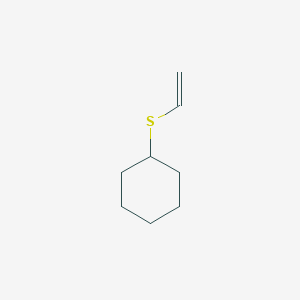
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)
